molecular formula C16H17NO4 B8496198 4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid

4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid

Cat. No.: B8496198
M. Wt: 287.31 g/mol
InChI Key: NHKDEWJHPVYIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

4-[(3,4-dimethoxyanilino)methyl]benzoic acid

InChI

InChI=1S/C16H17NO4/c1-20-14-8-7-13(9-15(14)21-2)17-10-11-3-5-12(6-4-11)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)

InChI Key

NHKDEWJHPVYIBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3,4-dimethoxy-phenylamine (786 mg; 5.13 mmol) and dibutyltridichloride (219 mg; 0.72 mmol) in ethyleneglycol dimethylether (7 mL), 4-formyl-benzoic acid (748 mg; 4.98 mmol) was added. The suspension was stirred at room temperature for 10 min, treated with phenylsilane (1.0 mL; 7.9 mmol) and the mixture stirred at the same temperature for 12 h. Methanol and a few drops of water were added, stirred for 5 h, concentrated under vacuum, suspended in dichloromethane and stirred for one day at room temperature. After filtration, pure acid 4 (1.13 g; 79% yield) was obtained as a beige solid.
Quantity
786 mg
Type
reactant
Reaction Step One
[Compound]
Name
dibutyltridichloride
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

In a 50 ml flask, a mixture of 4-aminoveratrole (1.53 g, 10 mmol), 4-formyl-benzoic acid (1.50 g, 10 mmol), dibutyltin dichloride (304 mg, 1 mmol), phenylsilane (2.47 ml, 20 mmol) in anhydrous THF (10 mL) and DMA (10 ml) was stirred overnight. at room temperature. After solvents removal, the crude residue was dissolved in ethyl acetate (100 ml) and then washed with saturated aqueous solution of NaHCO3 (50 ml×3). The combined aqueous layers were acidified with 6% of NaHSO4 to pH=4. The resulting white suspension was filtrated and then the filter cake was washed with water (5 ml×3). The cake was dried over freeze dryer to afford acid (1.92 g, 67%) white solid product. LRMS=288 (MH)+.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Synthesis routes and methods III

Procedure details

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